molecular formula C17H13N3 B10839544 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole

1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole

Katalognummer: B10839544
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: HPKNNFRLCPHIRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 4-cyanobenzyl group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole typically involves the reaction of 4-cyanobenzyl bromide with 5-phenyl-1H-imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Cyanobenzyl)-5-methyl-1H-imidazole
  • 1-(4-Cyanobenzyl)-2-phenyl-1H-imidazole
  • 1-(4-Cyanobenzyl)-4,5-diphenyl-1H-imidazole

Comparison: 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .

Eigenschaften

Molekularformel

C17H13N3

Molekulargewicht

259.30 g/mol

IUPAC-Name

4-[(5-phenylimidazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C17H13N3/c18-10-14-6-8-15(9-7-14)12-20-13-19-11-17(20)16-4-2-1-3-5-16/h1-9,11,13H,12H2

InChI-Schlüssel

HPKNNFRLCPHIRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=CN2CC3=CC=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.